molecular formula C24H28N2O5 B282678 Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B282678
M. Wt: 424.5 g/mol
InChI Key: DDQBDMZWJSUGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and antiviral activity.

Mechanism of Action

The mechanism of action of Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis, which is programmed cell death. Additionally, Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit the activity of various enzymes involved in angiogenesis and inflammation.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exhibits low toxicity and high selectivity towards cancer cells. Additionally, this compound has been shown to exhibit good oral bioavailability and pharmacokinetic properties. However, further studies are needed to fully understand the biochemical and physiological effects of Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in lab experiments include its potent anti-cancer, anti-inflammatory, and antiviral activity. Additionally, this compound exhibits low toxicity and high selectivity towards cancer cells. However, the limitations of using Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in lab experiments include its complex synthesis method and limited availability.

Future Directions

There are several future directions for the study of Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. Firstly, further studies are needed to fully understand the mechanism of action of this compound. Secondly, studies are needed to determine the efficacy of Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in animal models. Thirdly, studies are needed to determine the potential use of this compound in combination with other anti-cancer agents. Finally, studies are needed to develop more efficient and cost-effective synthesis methods for Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate.
Conclusion:
In conclusion, Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a promising compound that has shown potential for use in cancer treatment, anti-inflammatory therapy, and antiviral activity. The synthesis method of this compound is complex, but studies have shown that it exhibits low toxicity and high selectivity towards cancer cells. Further studies are needed to fully understand the biochemical and physiological effects of this compound and to determine its potential use in combination with other anti-cancer agents.

Synthesis Methods

The synthesis of Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves a multi-step process. The starting materials for the synthesis are 2,3-dimethylphenol, 4-methoxybenzaldehyde, ethyl acetoacetate, and urea. The first step involves the condensation of 2,3-dimethylphenol and 4-methoxybenzaldehyde to form 3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzaldehyde. This intermediate is then reacted with ethyl acetoacetate to form Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. Finally, the compound is hydrolyzed to obtain Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate.

Scientific Research Applications

Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been extensively studied for its potential use in cancer treatment. Studies have shown that this compound exhibits anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
Furthermore, Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been studied for its anti-inflammatory and antiviral activity. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit the replication of various viruses, including influenza virus and herpes simplex virus.

properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

ethyl 4-[3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H28N2O5/c1-6-30-23(27)21-16(4)25-24(28)26-22(21)17-10-11-20(29-5)18(12-17)13-31-19-9-7-8-14(2)15(19)3/h7-12,22H,6,13H2,1-5H3,(H2,25,26,28)

InChI Key

DDQBDMZWJSUGGP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)COC3=CC=CC(=C3C)C)C

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)COC3=CC=CC(=C3C)C)C

Origin of Product

United States

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